molecular formula C20H24N2O2 B5698285 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine

1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine

Cat. No. B5698285
M. Wt: 324.4 g/mol
InChI Key: VYALQIVZXORRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine, also known as MPBP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been studied for its potential use in scientific research. The aim of

Mechanism of Action

The exact mechanism of action of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist. This means that it binds to and activates certain serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to modulate pain perception and regulate mood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine in lab experiments is its selectivity for certain receptors in the brain. This allows researchers to study specific physiological processes in a more targeted manner. However, this compound has limitations in terms of its potential side effects and toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and subjects.

Future Directions

For 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine research include investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and potential side effects. The development of novel derivatives of this compound may also provide new avenues for research and therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine involves the reaction of 4-methoxybenzyl chloride with phenylacetyl chloride in the presence of piperazine. This reaction leads to the formation of this compound as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

1-(4-methoxybenzyl)-4-(phenylacetyl)piperazine has been used in scientific research as a tool to study the central nervous system. It has been shown to have affinity for certain receptors in the brain, including the serotonin receptor. This compound has been used to investigate the role of these receptors in various physiological processes, such as mood regulation and pain perception.

properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYALQIVZXORRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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